molecular formula C8H11NO3S B039157 4-(1-Hydroxyethyl)benzene-1-sulfonamide CAS No. 113412-15-0

4-(1-Hydroxyethyl)benzene-1-sulfonamide

Cat. No. B039157
M. Wt: 201.25 g/mol
InChI Key: IMAILDNLESYHOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves reactions between sulfonyl chlorides and amines. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, was synthesized from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012). This process is indicative of the general approach to synthesizing sulfonamide derivatives, suggesting that a similar method could be applied to synthesize 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamides is typically characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structural details of synthesized sulfonamides have been elucidated using FTIR, NMR, and XRD analyses, showing their precise molecular geometry and confirming the presence of the sulfonamide functional group (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including those that lead to the formation of complexes with metals, indicating their potential as ligands in coordination chemistry. For example, sulfonamide-derived ligands have been synthesized and used to construct novel complexes, demonstrating the versatility of sulfonamides in chemical synthesis (Li et al., 2009).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and thermal stability, can be studied using thermal analysis techniques. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with other molecules, can be explored through spectroscopic studies and computational chemistry. For instance, Density Functional Theory (DFT) has been used to study the electronic properties and stability of sulfonamide molecules, providing insights into their chemical behavior (Sarojini et al., 2013).

Scientific Research Applications

  • Potential Carbonic Anhydrase Inhibitor : It has potential as a carbonic anhydrase inhibitor, particularly targeting tumor-associated isozymes. This application is significant in the context of cancer research and treatment (Wilkinson et al., 2007).

  • Development of Non-linear Optical Materials : The compound exhibits considerable non-linear optical character, making it a candidate for developing non-linear optical materials (Shahid et al., 2018).

  • Chemical Research Applications : Due to its structural and spectroscopic properties, 4-(1-Hydroxyethyl)benzene-1-sulfonamide finds applications in chemical research (Ceylan et al., 2015).

  • Molecular Structure and Charge Transfer Studies : Its hyper conjugative interactions and charge delocalization make it useful for studying molecular structure and charge transfer (Sarojini et al., 2012).

  • Antimicrobial, Antioxidant, and Enzyme Inhibition Activities : The compound has demonstrated in vitro antimicrobial, antioxidant, and enzyme inhibition activities, making it relevant in the fields of pharmacology and biochemistry (Hassan et al., 2021; Danish et al., 2021).

  • Antibacterial Properties : Novel sulfonamide derivatives, including this compound, have shown antimicrobial activity against various bacterial strains, suggesting potential as an anti-bacterial alternative against resistant pathogens (Saleem et al., 2018).

  • Molecular Biology, Chemistry, and Physics Applications : It is used to study molecular interactions in crystals and solutions, relevant to these scientific fields (Perlovich et al., 2008).

  • Anticancer Effects : Some benzene sulfonamide derivatives have shown potent anticancer effects, relevant in cancer research (Mohamed et al., 2022).

  • Medical Applications as a Pain Reliever : A compound known as Bosentan monohydrate, related to 4-(1-Hydroxyethyl)benzene-1-sulfonamide, has potential medical applications as a pain reliever (Kaur et al., 2012).

  • Mercury Extraction from Aqueous Solutions : A resin containing this compound can selectively extract mercury from aqueous solutions, indicating potential environmental applications (Oktar et al., 2008).

  • Study of Hemoglobin Interaction : It has been used to study the interaction between synthesized heterocyclic sulfonamide compounds and hemoglobin, focusing on conformational changes and intermolecular forces (Naeeminejad et al., 2017).

  • Degradation of Sulfonamide Antibiotics : Microbacterium sp. strain BR1 degrades sulfonamide antibiotics through a novel microbial strategy involving this compound, potentially reducing the propagation of antibiotic resistance (Ricken et al., 2013).

Safety And Hazards

The safety information for “4-(1-Hydroxyethyl)benzene-1-sulfonamide” indicates a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(1-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276738
Record name 4-(1-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)benzene-1-sulfonamide

CAS RN

113412-15-0, 25426-54-4
Record name 4-alpha-Hydroxyethylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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